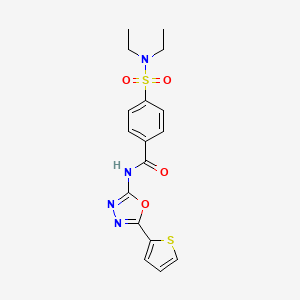

4-(N,N-diethylsulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(N,N-diethylsulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a diethylsulfamoyl group and a thiophenyl-oxadiazole moiety

Métodos De Preparación

The synthesis of 4-(N,N-diethylsulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps. One common route includes the formation of the 1,3,4-oxadiazole ring, followed by the introduction of the thiophen-2-yl group. The final step involves the coupling of this intermediate with a benzamide derivative that has been pre-functionalized with a diethylsulfamoyl group. Reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity .

Análisis De Reacciones Químicas

This compound can undergo various chemical reactions, including:

Oxidation: The thiophen-2-yl group can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that compounds similar to 4-(N,N-diethylsulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide exhibit significant antimicrobial activity against various pathogens. This includes efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. The sulfonamide structure is particularly noted for its antibacterial properties due to its ability to inhibit bacterial folic acid synthesis.

| Pathogen Type | Activity |

|---|---|

| Gram-positive | Effective |

| Gram-negative | Effective |

| Fungal species | Moderate |

Anticancer Potential

The oxadiazole derivatives have been studied for their anticancer properties. Specifically, compounds with similar structures have shown promise as sensitizers to chemotherapeutic agents like cisplatin. For instance, studies have demonstrated that certain oxadiazole derivatives can enhance the apoptosis of cancer cells when used in combination with cisplatin. This suggests that This compound may also possess similar sensitizing effects.

Mechanistic Insights

Understanding the mechanism of action is crucial for developing effective therapeutic agents. Studies have indicated that this compound may interact with specific biological targets through:

- Enzyme inhibition : Compounds with a sulfonamide group often act as inhibitors of enzymes involved in critical metabolic pathways.

- Receptor antagonism : Similar compounds have been identified as selective antagonists for endothelin receptors, which are implicated in cardiovascular diseases.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related compounds, highlighting their biological activities:

- Antimicrobial Activity Study : A series of sulfonamide derivatives were synthesized and tested against various bacterial strains, demonstrating significant inhibition zones indicating their potential as new antibiotics.

- Cisplatin Sensitization Research : Oxadiazole derivatives were evaluated for their ability to enhance the effects of cisplatin in cancer therapy. The results showed increased apoptosis in treated cancer cells compared to controls.

- Structure-Activity Relationship Analysis : Research has focused on modifying the thiophene and oxadiazole components to optimize biological activity, indicating that subtle changes can significantly impact efficacy.

Mecanismo De Acción

The mechanism of action of this compound largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the oxadiazole ring and the thiophen-2-yl group can facilitate binding to these targets, potentially disrupting their normal function and leading to therapeutic effects .

Comparación Con Compuestos Similares

Similar compounds include other benzamide derivatives and oxadiazole-containing molecules. Compared to these, 4-(N,N-diethylsulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is unique due to the specific combination of functional groups, which can confer distinct chemical and biological properties. For example, other oxadiazole derivatives may lack the thiophen-2-yl group, resulting in different reactivity and applications.

Actividad Biológica

4-(N,N-diethylsulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound incorporates a sulfonamide moiety along with an oxadiazole ring and a thiophene derivative, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H21N3O4S2, with a molecular weight of approximately 419.5 g/mol. The compound features a benzamide core, which is substituted with both a diethylsulfamoyl group and a thiophene ring.

| Property | Value |

|---|---|

| Molecular Formula | C19H21N3O4S2 |

| Molecular Weight | 419.5 g/mol |

| CAS Number | 953188-53-9 |

Antimicrobial Properties

Research indicates that compounds with structural similarities to this compound exhibit significant antimicrobial activity. The sulfonamide group is particularly noted for its efficacy against various Gram-positive and Gram-negative bacteria as well as fungi. Studies have shown that derivatives of sulfonamides can act as selective antagonists for endothelin receptors, which play a role in cardiovascular diseases .

Antitubercular Activity

The oxadiazole moiety has been associated with anti-tubercular activity. For instance, recent studies have highlighted the effectiveness of oxadiazole derivatives against Mycobacterium tuberculosis. Compounds similar to the one have demonstrated promising results in inhibiting the growth of resistant strains of this bacterium .

| Compound | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 3a | Anti-TB | 0.045 | Parikh et al., 2020 |

| Compound 3b | Anti-TB | 0.25 | Upare et al., 2019 |

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the interaction between the oxadiazole and thiophene rings enhances its ability to bind to specific biological targets involved in microbial resistance mechanisms .

Case Studies

- Antimicrobial Efficacy : A study conducted on various sulfonamide derivatives demonstrated that those containing an oxadiazole ring exhibited enhanced antibacterial properties compared to their non-functionalized counterparts. The study specifically highlighted the importance of structural modifications in increasing bioactivity .

- Therapeutic Potential : Another research effort focused on the synthesis and evaluation of new oxadiazole compounds as potential anti-tubercular agents. The findings suggested that specific substitutions on the oxadiazole scaffold could lead to improved pharmacokinetic profiles and metabolic stability .

Propiedades

IUPAC Name |

4-(diethylsulfamoyl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O4S2/c1-3-21(4-2)27(23,24)13-9-7-12(8-10-13)15(22)18-17-20-19-16(25-17)14-6-5-11-26-14/h5-11H,3-4H2,1-2H3,(H,18,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUBNAKLXSVUHDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.